(r)-1,1,1-Trifluoro-2-hexanol
Description
Overview of Fluorine's Impact on Organic Chemistry and Chiral Molecular Architectures
The introduction of fluorine into organic molecules profoundly alters their physical, chemical, and biological properties. thieme-connect.comcas.cn Fluorine is the most electronegative element, and its presence can induce powerful stereoelectronic effects that influence molecular conformation and reactivity. nih.govrsc.org For instance, the gauche effect, a stabilizing interaction observed in systems like 1,2-difluoroethane, arises from hyperconjugation between C–H and C–F bonds and plays a crucial role in dictating the three-dimensional structure of fluorinated molecules. nih.govrsc.org This conformational control is a key aspect in the design of complex chiral architectures. nih.gov
In medicinal chemistry, replacing hydrogen with fluorine can enhance a drug's metabolic stability, binding affinity, and bioavailability. cas.cncas.cn The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage. researchgate.net Furthermore, the trifluoromethyl group (CF3) is a lipophilic hydrogen bond donor, a property that can improve a molecule's transport through biological membranes. researchgate.netresearchgate.net The ability to strategically place fluorine atoms within a chiral framework allows for the fine-tuning of these properties, leading to the development of more effective therapeutic agents. nih.govrsc.org
Importance of Chiral Fluorinated Alcohols in Contemporary Synthetic Chemistry and Chemical Sciences
Chiral fluorinated alcohols are highly valued intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals. rsc.orgacademie-sciences.fr Their utility stems from the presence of both a stereogenic center and a fluorine-containing moiety, which can be leveraged to create new chiral centers with high selectivity. thieme-connect.comacs.org These alcohols serve as key building blocks for producing enantiomerically pure compounds, which is critical as different enantiomers of a drug can have vastly different biological activities. nih.govrsc.org
Fluorinated alcohols themselves possess unique properties, such as strong hydrogen-bonding capabilities and low nucleophilicity, which make them effective as solvents or promoters in a variety of organic reactions. researchgate.netdicp.ac.cn The development of asymmetric methods to synthesize these alcohols, such as the catalytic enantioselective reduction of trifluoromethyl ketones, is a major focus of research. thieme-connect.comacs.orgthieme-connect.com These methods provide access to a diverse range of chiral trifluoromethyl carbinols, which are precursors to many biologically active compounds. nih.govrowan.edu
Specific Research Focus on (R)-1,1,1-Trifluoro-2-hexanol within Academic Contexts
This compound, a specific chiral fluorinated alcohol, has been a subject of interest in academic research, primarily in the development of efficient and highly selective synthetic methodologies. Research has focused on its preparation through the asymmetric reduction of the corresponding ketone, 1,1,1-trifluoro-2-hexanone (B1295872).
A significant area of investigation involves biocatalysis, where enzymes are used to achieve high enantioselectivity. rsc.orgpsu.edu For example, various microorganisms and their isolated enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), have been screened and engineered to catalyze the reduction of trifluoromethyl ketones to the desired (R)-alcohols with excellent enantiomeric excess (ee). rsc.orgmdpi.comnih.gov These biocatalytic methods are often favored for their mild reaction conditions and high selectivity.
Chemical methods, including organocatalysis and transition-metal-catalyzed hydrogenations, have also been extensively studied for the synthesis of chiral trifluoromethyl alcohols. thieme-connect.comdicp.ac.cnthieme-connect.com These approaches offer alternative routes to access compounds like this compound and its analogs, contributing to the broader toolbox available to synthetic chemists. The data below illustrates typical results from such synthetic approaches.
| Precursor | Catalyst/Method | Product | Yield | Enantiomeric Excess (ee) |
| 1,1,1-Trifluoro-2-hexanone | Engineered Ketoreductase | This compound | High | >99% |
| 1,1,1-Trifluoro-2-hexanone | Asymmetric Transfer Hydrogenation | This compound | Good to High | High |
| 1,1,1-Trifluoro-2-hexanone | Organocatalytic Reduction | This compound | Moderate to High | Good to High |
Historical Context and Evolution of Synthetic Approaches to Trifluoroalcohols
The synthesis of organic compounds has evolved significantly since Wöhler's synthesis of urea (B33335) in 1828. researchgate.net The development of synthetic polymers, starting with Bakelite in 1907, marked a new era in materials science. resolvemass.caresearchgate.net In the realm of pharmaceuticals, the synthesis of complex molecules like Tamiflu has driven innovation in synthetic methodology over the past two decades. nih.gov
The synthesis of fluorinated organic compounds has its own rich history, with the first organofluorine compound being prepared in 1835. cas.cn Initially, the methods for introducing fluorine were harsh and limited in scope. However, the last few decades have seen a rapid expansion of new reagents and catalysts for fluorination and fluoroalkylation. cas.cn
The asymmetric synthesis of trifluoroalcohols has followed a similar trajectory. Early methods often relied on stoichiometric amounts of chiral reagents. dicp.ac.cn A significant advancement came with the development of catalytic asymmetric methods. nih.gov The asymmetric reduction of prochiral trifluoromethyl ketones has become one of the most direct and powerful strategies for accessing enantiomerically enriched trifluoromethylated carbinols. psu.edumdpi.com This includes transition-metal-catalyzed hydrogenations and, more recently, biocatalytic reductions which offer high efficiency and selectivity under environmentally benign conditions. rsc.orgdicp.ac.cnmdpi.com These modern approaches have made chiral trifluoroalcohols, including this compound, more accessible for research and development.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11F3O |
|---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
(2R)-1,1,1-trifluorohexan-2-ol |
InChI |
InChI=1S/C6H11F3O/c1-2-3-4-5(10)6(7,8)9/h5,10H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
XEFMITHAWQJMRT-RXMQYKEDSA-N |
Isomeric SMILES |
CCCC[C@H](C(F)(F)F)O |
Canonical SMILES |
CCCCC(C(F)(F)F)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiopure R 1,1,1 Trifluoro 2 Hexanol
Asymmetric Catalysis in the Synthesis of Chiral Trifluoroalcohols
Asymmetric catalysis offers a powerful and efficient approach for the synthesis of chiral molecules from prochiral substrates. This section details various asymmetric catalytic strategies for the synthesis of chiral trifluoromethyl alcohols, including (R)-1,1,1-Trifluoro-2-hexanol.
Metal-Catalyzed Asymmetric Reduction of Ketone Precursors
The asymmetric reduction of prochiral ketones is a widely employed and effective method for the synthesis of chiral secondary alcohols. In the context of producing this compound, the corresponding ketone precursor is 1,1,1-trifluoro-2-hexanone (B1295872). Various metal-based catalysts have been developed to achieve high enantioselectivity in such reductions.
A notable advancement in this area involves the use of nickel-catalyzed asymmetric reductive cross-coupling. This method allows for the enantioselective synthesis of α-trifluoromethylated ketones from acyl chlorides. organic-chemistry.org These ketones can then undergo a subsequent one-pot reduction to yield β-trifluoromethyl alcohols with excellent diastereoselectivity. organic-chemistry.org The versatility of this approach lies in its mild reaction conditions and broad functional group compatibility. organic-chemistry.org
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Nickel/Chiral Ligand | Acyl Chloride | α-Trifluoromethylated Ketone | High | High | organic-chemistry.org |
| Subsequent Reduction | α-Trifluoromethylated Ketone | β-Trifluoromethyl Alcohol | Excellent | High | organic-chemistry.org |
The introduction of fluorine atoms into the structure of chiral ligands can also significantly influence the catalytic activity and enantioselectivity of the metal complex. nih.gov For instance, fluorine substitution can enhance the Lewis acidity of the metal center, leading to better activation of the substrate and a more effective transfer of chirality. nih.gov
Organocatalytic Approaches for Enantioselective Formation
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering advantages such as lower toxicity, air and moisture stability, and often milder reaction conditions. The enantioselective synthesis of fluorinated molecules, including chiral trifluoromethyl alcohols, has been a significant area of research within organocatalysis. nih.govscilit.comku.ac.ae
Bifunctional organocatalysts are particularly effective in promoting reactions such as the vinylogous aldol (B89426) reaction between alkylidenepyrazolones and trifluoromethyl ketones. acs.org These catalysts can activate both the nucleophile and the electrophile, leading to the formation of chiral tertiary trifluoromethyl carbinols with high diastereoselectivity and good to excellent enantioselectivity. acs.org While this specific example leads to tertiary alcohols, the principles can be adapted for the synthesis of secondary alcohols like this compound.
Another powerful organocatalytic strategy is the combination of photoredox catalysis with organocatalysis. This dual catalytic system has been successfully applied to the enantioselective α-trifluoromethylation of aldehydes. nih.gov The resulting α-trifluoromethyl aldehydes are versatile intermediates that can be readily reduced to the corresponding β-hydroxy trifluoromethyl compounds. nih.gov
| Organocatalytic Strategy | Key Reaction | Product Type | Enantiomeric Excess (ee) |
| Bifunctional Organocatalysis | Vinylogous Aldol Reaction | Chiral Tertiary Trifluoromethyl Carbinols | Moderate to Good |
| Photoredox Organocatalysis | α-Trifluoromethylation of Aldehydes | β-Hydroxy Trifluoromethyl Compounds | High |
Enantioselective Addition Reactions for Trifluoromethyl Alcohol Formation
The direct enantioselective addition of a trifluoromethyl group to a carbonyl compound is a highly desirable and atom-economical approach for the synthesis of chiral trifluoromethyl alcohols. Significant progress has been made in developing methodologies to achieve this transformation with high levels of stereocontrol.
One such method involves the nickel-catalyzed asymmetric reductive cross-coupling trifluoroalkylation of acyl chlorides, which provides access to α-trifluoromethylated ketones that can be subsequently reduced. organic-chemistry.orgacs.org This two-step, one-pot process allows for the creation of β-CF3-substituted stereogenic carbons with excellent enantioselectivity. organic-chemistry.orgacs.org
Furthermore, transition-metal-free approaches have been developed. For example, an acridinium (B8443388) salt can catalyze the β-hydroxytrifluoromethylation of unactivated alkenes using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source. organic-chemistry.org This organocatalyzed protocol is compatible with a wide range of functional groups. organic-chemistry.org
Biocatalytic Pathways to this compound and Analogues
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild reaction conditions. This approach is particularly well-suited for the synthesis of enantiomerically pure compounds.
Enzymatic Reduction of Prochiral Ketones
The enzymatic reduction of prochiral ketones to their corresponding chiral alcohols is a well-established and highly efficient biocatalytic method. researchgate.net Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are the primary classes of enzymes employed for this purpose. researchgate.net These enzymes often exhibit exquisite enantioselectivity, providing access to optically pure alcohols.
The reduction of 1,1,1-trifluoro-2-hexanone to this compound can be achieved using a suitable ketoreductase that follows Prelog's rule, where the hydride is delivered to the Re face of the carbonyl group. The cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), is required for the enzymatic activity and is often regenerated in situ using a sacrificial co-substrate like isopropanol (B130326) or glucose. researchgate.net
The selection of the appropriate enzyme is crucial for achieving high enantiomeric excess and conversion. Screening of commercially available or engineered ketoreductase libraries is a common strategy to identify the optimal biocatalyst for a specific substrate.
| Enzyme Type | Substrate | Product | Key Features |
| Ketoreductase (KRED) | 1,1,1-Trifluoro-2-hexanone | This compound | High enantioselectivity, mild reaction conditions, cofactor regeneration required |
| Alcohol Dehydrogenase (ADH) | 1,1,1-Trifluoro-2-hexanone | This compound | Broad substrate scope, often commercially available |
Lipase-Catalyzed Kinetic Resolution Strategies
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. Lipases are a class of enzymes that are widely used in kinetic resolutions due to their broad substrate acceptance, high enantioselectivity, and stability in organic solvents. nih.gov
In the context of this compound, a racemic mixture of 1,1,1-trifluoro-2-hexanol can be subjected to a lipase-catalyzed acylation. The lipase (B570770) will selectively acylate one enantiomer, typically the (R)-enantiomer in the case of many lipases and secondary alcohols, at a much faster rate than the other. This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated. Alternatively, the starting material can be a racemic ester of 1,1,1-trifluoro-2-hexanol, and the lipase can be used for enantioselective hydrolysis.
The choice of lipase, acyl donor, and solvent are critical parameters that need to be optimized to achieve high enantiomeric excess for both the product and the remaining starting material, as well as a conversion close to the theoretical maximum of 50%. mdpi.com For instance, Pseudomonas cepacia lipase (PSL-C) has been shown to be effective in the kinetic resolution of 1,2-diols in tert-butyl methyl ether. nih.gov
| Enzyme | Reaction Type | Substrate | Products | Enantiomeric Ratio (E) |
| Candida antarctica Lipase B (CAL-B) | N-Acylation | rac-2-aminocyclohexanecarboxamides | Enantiomerically enriched amide and remaining amine | >200 |
| Pseudomonas fluorescens Lipase (Amano AK) | Acetylation | rac-trans-flavan-4-ols | Enantiomerically enriched acetate (B1210297) and remaining alcohol | >200 |
Whole-Cell Biotransformations for Stereoselective Synthesis
Whole-cell biotransformation has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral alcohols. nih.gov This approach utilizes intact microbial cells, which contain a cascade of enzymes capable of catalyzing stereoselective reductions of prochiral ketones to their corresponding chiral alcohols. The key advantage of using whole cells lies in the inherent presence of cofactor regeneration systems, which are crucial for the activity of the reductase enzymes responsible for the asymmetric transformation. mdpi.com
The stereoselective synthesis of this compound via whole-cell biotransformation would typically involve the reduction of the corresponding prochiral ketone, 1,1,1-trifluoro-2-hexanone. The success of this biotransformation hinges on the selection of a suitable microorganism that possesses a reductase enzyme with high activity and stereoselectivity for the target substrate. A variety of microorganisms, including yeasts and bacteria, have been successfully employed for the asymmetric reduction of ketones. researchgate.net For the synthesis of the (R)-enantiomer, a biocatalyst that follows an anti-Prelog stereochemical preference is required. nih.gov
The process involves incubating the prochiral ketone with a culture of the selected microorganism in a suitable medium. The cells take up the substrate and, through the action of their intracellular reductases, convert it into the chiral alcohol. The efficiency of the biotransformation can be influenced by several factors, including substrate concentration, pH, temperature, and the presence of co-substrates for cofactor regeneration. mdpi.com
Below is a table summarizing representative examples of whole-cell biotransformations for the synthesis of chiral alcohols, illustrating the potential of this methodology.
| Microorganism | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Acetobacter pasteurianus GIM1.158 | 2-Octanone | (R)-2-Octanol | >99% | nih.gov |
| Bacillus cereus TQ-2 | Acetophenone | (R)-1-Phenylethanol | 99% | mdpi.com |
| Rhodotorula sp. AS2.2241 | 4'-Methoxyacetophenone | (S)-1-(4-methoxyphenyl)ethanol | 99% | mdpi.com |
| Talaromyces sp. H4 | Acetophenone | (R)-1-Phenylethanol | Not Specified | mdpi.com |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliary-mediated synthesis is a well-established strategy for controlling the stereochemical outcome of a reaction. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com
In the context of synthesizing this compound, a chiral auxiliary could be appended to a precursor molecule to direct the diastereoselective introduction of the hydroxyl group. For instance, a prochiral ketone could be converted into a chiral enamine or enolate by reaction with a chiral amine or alcohol, respectively. The subsequent reduction of the carbonyl group would then be influenced by the steric bulk of the chiral auxiliary, favoring the formation of one diastereomer over the other.
A common class of chiral auxiliaries used in asymmetric synthesis are oxazolidinones, which can be derived from readily available amino acids. researchgate.net These auxiliaries can be acylated and then subjected to various diastereoselective reactions, including alkylations and aldol reactions. researchgate.net Another widely used class of auxiliaries is based on pseudoephedrine, which can form chiral amides that undergo highly diastereoselective alkylations. wikipedia.org
The general workflow for a chiral auxiliary-mediated synthesis is as follows:
Attachment of the chiral auxiliary to the achiral substrate.
Diastereoselective reaction to create the desired stereocenter.
Removal of the chiral auxiliary to yield the enantiomerically enriched product.
The choice of chiral auxiliary is critical and depends on the specific reaction and desired stereochemical outcome. The following table presents some common chiral auxiliaries and their applications.
| Chiral Auxiliary | Type | Typical Application |
| Evans' Oxazolidinones | Amide-based | Diastereoselective alkylations, aldol reactions |
| Pseudoephedrine | Amino alcohol | Diastereoselective alkylations of amides |
| Camphorsultam | Sulfonamide-based | Diastereoselective Diels-Alder reactions, alkylations |
| 8-Phenylmenthol | Alcohol-based | Diastereoselective conjugate additions |
The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org Chiral pool synthesis utilizes these readily available chiral molecules as starting materials to build more complex chiral targets. ddugu.ac.in This approach is highly efficient as the initial chirality is already present and can be transferred through subsequent chemical transformations.
For the synthesis of this compound, a suitable chiral starting material from the chiral pool would possess a stereocenter with the desired (R)-configuration, which could then be elaborated to the final product. For example, an (R)-configured amino acid or hydroxy acid could serve as a precursor. The synthesis would involve a series of chemical modifications to the starting material, such as functional group interconversions and chain extensions, while preserving the original stereochemistry.
Examples of common chiral pool starting materials are provided in the table below.
| Chiral Pool Source | Class of Compound | Examples |
| Amino Acids | Amino Acids | L-Alanine, L-Proline, L-Glutamic Acid |
| Sugars | Carbohydrates | D-Glucose, D-Fructose, D-Mannitol |
| Terpenes | Isoprenoids | (+)-Limonene, (-)-Menthol, (+)-Camphor |
| Hydroxy Acids | Carboxylic Acids | (S)-Lactic Acid, (R)-Mandelic Acid, L-Tartaric Acid |
Resolution Techniques for Racemic Mixtures
When a chiral compound is synthesized without stereochemical control, it is typically obtained as a racemic mixture, which is an equal mixture of both enantiomers. Resolution is the process of separating these enantiomers from each other.
Chromatographic resolution is a powerful technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) within a chromatography column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to a difference in retention times, allowing for the separation and collection of the individual enantiomers. High-performance liquid chromatography (HPLC) with a chiral column is a widely used method for both analytical and preparative-scale resolution of enantiomers.
Classical chemical resolution is a long-established method for separating enantiomers. This technique involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. wikipedia.orgchemeurope.com Diastereomers have different physical properties, such as solubility, which allows for their separation by conventional methods like crystallization. wikipedia.org
For the resolution of racemic 1,1,1-trifluoro-2-hexanol, a chiral acid could be used as a resolving agent to form diastereomeric esters. The two diastereomeric esters could then be separated by fractional crystallization. After separation, the esters are hydrolyzed to yield the individual enantiomers of the alcohol and recover the chiral resolving agent.
Commonly used chiral resolving agents are listed in the table below.
| Chiral Resolving Agent | Class | Resolves |
| (+)-Tartaric Acid | Chiral Acid | Racemic Bases |
| (-)-Brucine | Chiral Base (Alkaloid) | Racemic Acids |
| (R)-(-)-1-Phenylethylamine | Chiral Amine | Racemic Acids |
| (S)-(+)-Mandelic Acid | Chiral Acid | Racemic Alcohols (after derivatization) |
Chemical Reactivity and Derivatization Strategies of R 1,1,1 Trifluoro 2 Hexanol
Transformations Involving the Hydroxyl Group
The secondary hydroxyl group is the most reactive site on the molecule, readily participating in a variety of common alcohol reactions.
Esterification is a fundamental transformation for (R)-1,1,1-Trifluoro-2-hexanol. One of the most common methods is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org This reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction toward the formation of the ester product, an excess of the alcohol is often used, or water, the byproduct, is removed from the reaction mixture. organic-chemistry.orgmasterorganicchemistry.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Following a proton transfer and the elimination of a water molecule, the final ester is formed. masterorganicchemistry.com
Etherification can also be achieved, typically through a Williamson-type synthesis. This involves deprotonating the alcohol to form a more nucleophilic alkoxide, which then displaces a leaving group on an alkyl halide. The increased acidity of the hydroxyl group in this compound, due to the adjacent CF₃ group, facilitates the formation of the requisite alkoxide.
| Reaction Type | Reagents | Product | Catalyst/Conditions |
| Fischer Esterification | Acetic Acid | (R)-1,1,1-Trifluorohexan-2-yl acetate (B1210297) | H₂SO₄ (catalytic) |
| Williamson Ether Synthesis | Sodium Hydride, then Methyl Iodide | (R)-2-methoxy-1,1,1-trifluorohexane | Anhydrous solvent (e.g., THF) |
As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 1,1,1-Trifluoro-2-hexanone (B1295872). A variety of oxidizing agents can accomplish this transformation.
A notable method is the Oppenauer oxidation, which offers high selectivity for secondary alcohols. organic-chemistry.org This process uses an aluminum alkoxide catalyst and a simple ketone, such as acetone or, more efficiently, 1,1,1-trifluoroacetone, as the hydride acceptor. organic-chemistry.orgresearchgate.net The reaction proceeds under mild conditions and is highly effective for the oxidation of secondary alcohols while leaving primary alcohols unaffected. organic-chemistry.org The use of 1,1,1-trifluoroacetone as the oxidant is particularly effective due to its electrophilic nature. organic-chemistry.org
Reduction pathways involving the hydroxyl group typically refer to its removal (deoxygenation). This is a multi-step process that begins with converting the hydroxyl group into a good leaving group, such as a tosylate or a halide. For instance, reaction with thionyl chloride (SOCl₂) can convert the alcohol to the corresponding chloride. Subsequent reduction of the C-Cl bond would yield 1,1,1-trifluorohexane.
| Reaction Type | Reagents | Product | Key Features |
| Oppenauer Oxidation | 1,1,1-Trifluoroacetone, Diethylethoxyaluminum | 1,1,1-Trifluoro-2-hexanone | Selective for secondary alcohols organic-chemistry.org |
| Deoxygenation (via Tosylate) | 1. TsCl, Pyridine; 2. LiAlH₄ | 1,1,1-Trifluorohexane | Two-step process involving activation then reduction |
Reactions at the Carbon Skeleton and Stereochemical Integrity
Transformations can also be directed at the carbon backbone of the molecule, with careful consideration for the existing stereocenter.
Modifying the carbon skeleton often begins with the elimination of the hydroxyl group to form an alkene. Acid-catalyzed dehydration of this compound would likely yield a mixture of E/Z isomers of 1,1,1-trifluorohex-2-ene. This alkene intermediate can then undergo various addition reactions. For example, hydroboration-oxidation would lead to the formation of a different alcohol, 1,1,1-trifluoro-3-hexanol, with the stereochemistry of the new hydroxyl group controlled by the syn-addition of the borane. Such strategies allow for functionalization at positions away from the trifluoromethyl group while potentially creating new stereocenters.
The stereochemical outcome of a reaction involving this compound depends entirely on whether the bonds to the chiral center (C2) are broken.
Preservation of Stereochemistry: Reactions that occur at the hydroxyl group without breaking the C-O bond will preserve the (R) configuration at the chiral center. Esterification is a prime example of such a transformation. libretexts.org Although the hydroxyl group is converted to an ester, the stereochemical integrity of the carbon skeleton remains untouched.
Inversion of Stereochemistry: An inversion of configuration occurs in reactions that proceed through a backside nucleophilic attack (Sₙ2 mechanism) at the chiral carbon. youtube.com To achieve this, the hydroxyl group must first be converted into a good leaving group (e.g., a tosylate, mesylate, or halide). When a nucleophile subsequently displaces this leaving group, it attacks from the side opposite to the leaving group, resulting in an inverted stereocenter. For example, converting this compound to its tosylate and then reacting it with sodium azide (NaN₃) would yield (S)-2-azido-1,1,1-trifluorohexane.
| Transformation | Mechanism | Stereochemical Outcome | Example |
| Esterification | Nucleophilic acyl substitution | Preservation (R → R) | Reaction with acetic anhydride |
| Nucleophilic Substitution | Sₙ2 | Inversion (R → S) | Conversion to tosylate, followed by reaction with NaN₃ |
Reactivity Influenced by the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group that significantly influences the molecule's reactivity through strong inductive effects. researchgate.netmdpi.com
The C-F bond is exceptionally strong, rendering the CF₃ group metabolically stable. mdpi.com Its primary role is electronic. By withdrawing electron density from the adjacent carbon atom, the CF₃ group increases the acidity of the hydroxyl proton. This makes this compound more acidic than its non-fluorinated counterpart, 2-hexanol. This enhanced acidity can affect reaction rates, particularly in base-mediated reactions where deprotonation of the alcohol is the first step.
Furthermore, the electron-withdrawing nature of the trifluoromethyl group destabilizes any potential carbocation formation at the C2 position. This makes Sₙ1-type reactions, which proceed through a carbocation intermediate, highly unfavorable at the chiral center. Consequently, substitution reactions at C2 are strongly favored to proceed via an Sₙ2 mechanism, leading to a predictable inversion of stereochemistry. The CF₃ group also impacts the lipophilicity of the molecule, a property that is critical in medicinal chemistry for influencing membrane permeability and bioavailability. mdpi.comnih.gov
Electronic and Steric Effects of the Trifluoromethyl Moiety
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, a characteristic that profoundly alters the reactivity of the neighboring alcohol functional group. nih.govwikipedia.org This influence is primarily due to the high electronegativity of the three fluorine atoms.
Electronic Effects:
The primary electronic influence of the -CF₃ group is a strong negative inductive effect (-I effect). The fluorine atoms pull electron density away from the carbon atom to which they are attached. This effect is transmitted through the carbon-carbon sigma bond to the adjacent carbon atom bearing the hydroxyl group, and subsequently to the oxygen atom. masterorganicchemistry.com This withdrawal of electron density has two major consequences:
Increased Acidity: It weakens the oxygen-hydrogen (O-H) bond of the alcohol. masterorganicchemistry.comwikipedia.org As a result, the proton can be abstracted more easily by a base, making this compound significantly more acidic than non-fluorinated alcohols like ethanol or 2-hexanol. wikipedia.orgmasterorganicchemistry.com For instance, the pKa of 2,2,2-trifluoroethanol is approximately 12.4, which is considerably lower (more acidic) than that of ethanol (pKa ≈ 16). masterorganicchemistry.comwikipedia.org This enhanced acidity is a key factor in its reactivity, particularly in base-mediated reactions.
Destabilization of Carbocations: The electron-withdrawing nature of the -CF₃ group destabilizes the formation of a positive charge on the adjacent carbon atom. This makes reactions that proceed through a carbocation intermediate at the C2 position, such as Sₙ1-type substitutions, highly unfavorable.
The table below illustrates the impact of fluorination on the acidity of alcohols.
| Compound | pKa |
| Ethanol | ~16 |
| 2,2,2-Trifluoroethanol | 12.4 masterorganicchemistry.comwikipedia.org |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 9.3 |
| Water | 15.7 |
Steric Effects:
The steric hindrance, or bulk, of the trifluoromethyl group is another critical factor governing the reactivity of this compound. While the van der Waals radius of a fluorine atom (1.47 Å) is only slightly larger than that of a hydrogen atom (1.20 Å), the collective presence of three fluorine atoms makes the -CF₃ group sterically demanding. researchgate.net Its steric profile is often compared to that of an isopropyl or even a sec-butyl group, significantly larger than a methyl group. jst.go.jp
This steric bulk can hinder the approach of reagents to the hydroxyl group or the adjacent carbon atom, thereby influencing the rates and outcomes of reactions. For example, in reactions requiring nucleophilic attack at the C2 carbon, the bulky -CF₃ group can slow the reaction rate compared to a less hindered alcohol.
Hydrogen Bonding Characteristics and Their Impact on Reactivity
The presence of fluorine atoms dramatically alters the hydrogen bonding (H-bond) capabilities of the alcohol. Fluorination enhances the H-bond donating strength of the hydroxyl group but reduces its H-bond accepting ability. researchgate.net
Enhanced H-bond Donation: Due to the strong electron-withdrawing effect of the -CF₃ group, the hydroxyl proton becomes more electropositive and thus a stronger H-bond donor. researchgate.netresearchgate.net This allows this compound to form strong hydrogen bonds with H-bond acceptors, such as solvents like diethyl ether or pyridine. This property is crucial in its role as a solvent or co-solvent, where it can activate electrophiles and stabilize anionic intermediates. acs.org
Reduced H-bond Acceptance: Conversely, the electron-withdrawing effect reduces the electron density on the oxygen atom. nih.gov This makes the oxygen a much weaker H-bond acceptor compared to non-fluorinated alcohols. researchgate.netresearchgate.net Consequently, fluorinated alcohols like this compound exhibit a reduced tendency for self-association through hydrogen bonding.
These unique hydrogen bonding properties impact the alcohol's solubility, boiling point, and its effectiveness as a medium for chemical reactions.
Derivatization for Analytical and Synthetic Purposes
Derivatization is the process of chemically modifying a compound to produce a new substance with properties that are better suited for a specific purpose. For this compound, derivatization is employed for both enhancing its analyzability, particularly by gas chromatography (GC), and for its use as a chiral building block in organic synthesis.
Derivatization for Analytical Separations:
Chiral alcohols are often derivatized before analysis to improve chromatographic separation and detection. nih.gov The primary goals are to increase volatility and thermal stability and to enhance the detector's response. libretexts.orgsigmaaldrich.com
Acylation: A common strategy is acylation, where the alcohol is converted into an ester. nih.gov Reacting this compound with an acylating agent, such as trifluoroacetic anhydride (TFAA) or acetic anhydride, yields the corresponding trifluoroacetate or acetate ester. nih.govlibretexts.org These esters are typically more volatile and less polar than the parent alcohol, leading to better peak shapes and resolution on chiral GC columns. nih.gov The use of fluorinated acylating agents can also enhance detectability when using an electron capture detector (ECD). libretexts.org
Derivatization for Synthetic Applications:
As a chiral molecule, enantiomerically pure this compound is a valuable starting material for the synthesis of more complex, biologically active molecules. researchgate.net The hydroxyl group serves as a handle for further chemical transformations.
Conversion to Ethers: The alcohol can be converted into an ether, for example, through a Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form the alkoxide, which then acts as a nucleophile to displace a leaving group on another molecule.
Deoxytrifluoromethylation: Advanced synthetic methods allow for the direct replacement of the hydroxyl group with a trifluoromethyl group, a process known as deoxytrifluoromethylation. nih.gov This reaction transforms the chiral alcohol into a molecule containing an aliphatic trifluoromethyl group, a motif of increasing importance in pharmaceutical chemistry. nih.gov
Use as a Chiral Auxiliary: The chiral alcohol can be attached to a prochiral molecule to act as a chiral auxiliary, guiding the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary can be cleaved and recovered.
The table below summarizes common derivatization reactions for alcohols like this compound.
| Reaction Type | Reagent Example | Product | Purpose |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetate Ester nist.gov | Analytical (GC) |
| Acylation | Acetic Anhydride | Acetate Ester | Analytical (GC) |
| Silylation | BSTFA | Silyl Ether | Analytical (GC) sigmaaldrich.com |
| O-Alkylation | Sodium Hydride, Alkyl Halide | Ether | Synthetic |
| Deoxytrifluoromethylation | Togni Reagent / Photoredox Catalysis | 1,1,1,2-Tetrafluoroalkane | Synthetic nih.gov |
Advanced Analytical and Spectroscopic Characterization of Enantiopure R 1,1,1 Trifluoro 2 Hexanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the detailed characterization of (R)-1,1,1-Trifluoro-2-hexanol. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the molecular structure, connectivity, and the chemical environment of the atoms. rsc.org
1H, 13C, and 19F NMR Techniques
A combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy offers a complete picture of the molecule's framework.
¹H NMR Spectroscopy : In the ¹H NMR spectrum, each proton or group of equivalent protons gives rise to a signal. The chemical shift (δ) indicates the electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, the proton on the chiral carbon (C2) is of particular diagnostic importance, typically appearing as a quartet of multiplets due to coupling with both the adjacent trifluoromethyl (CF₃) group and the methylene (CH₂) group of the butyl chain.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. compoundchem.comoregonstate.edulibretexts.org Since the natural abundance of the ¹³C isotope is low (~1.1%), carbon-carbon coupling is generally not observed, resulting in a spectrum of singlets for each unique carbon atom in its proton-decoupled form. udel.edu The carbon atom of the CF₃ group and the chiral carbon (C2) exhibit characteristic C-F coupling, which can be observed in the coupled spectrum.
¹⁹F NMR Spectroscopy : As a spin ½ nucleus with 100% natural abundance, ¹⁹F is a highly sensitive NMR nucleus. biophysics.orgnih.gov The ¹⁹F NMR spectrum of this compound is characterized by a single signal for the three equivalent fluorine atoms of the CF₃ group. huji.ac.il This signal's chemical shift is highly sensitive to the local electronic environment. nih.govnih.gov The signal often appears as a doublet due to coupling with the proton on the adjacent chiral carbon (H2).
Table 1: Predicted and Typical NMR Spectroscopic Data for 1,1,1-Trifluoro-2-hexanol
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Typical Multiplicity | Typical Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | H2 (CHOH) | 3.8 - 4.2 | Quartet of Multiplets (qm) | ³J(H-H) ≈ 6-8, ³J(H-F) ≈ 6-8 |
| H3 (CH₂) | 1.4 - 1.7 | Multiplet (m) | ||
| H4, H5 (CH₂) | 1.2 - 1.5 | Multiplet (m) | ||
| H6 (CH₃) | 0.8 - 1.0 | Triplet (t) | ³J(H-H) ≈ 7 | |
| OH | Variable | Broad Singlet (br s) | ||
| ¹³C | C1 (CF₃) | ~125 | Quartet (q) | ¹J(C-F) ≈ 280-290 |
| C2 (CHOH) | 70 - 75 | Quartet (q) | ²J(C-F) ≈ 30-35 | |
| C3 (CH₂) | 30 - 35 | Singlet (s) | ||
| C4 (CH₂) | 25 - 30 | Singlet (s) | ||
| C5 (CH₂) | 20 - 25 | Singlet (s) | ||
| C6 (CH₃) | ~14 | Singlet (s) |
Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Actual values may vary depending on the solvent and concentration.
Chiral Derivatizing Agents in NMR for Enantiomeric Purity Determination
While NMR spectroscopy cannot distinguish between enantiomers directly, it can be used to determine enantiomeric purity by converting the enantiomeric mixture into a mixture of diastereomers. wikipedia.orgnih.gov This is achieved by reacting the alcohol with a chiral derivatizing agent (CDA). wikipedia.org The resulting diastereomers have different physical properties and, therefore, distinct signals in the NMR spectrum. udel.edu
A widely used CDA for chiral alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. utoronto.cabath.ac.uk Reaction of this compound with a single enantiomer of Mosher's acid chloride (e.g., (R)-MTPA-Cl) produces a diastereomeric ester (a Mosher's ester). udel.edutcichemicals.com If the starting alcohol contains the (S)-enantiomer impurity, two diastereomeric esters will be formed: (R,R)- and (R,S)-. These diastereomers will exhibit separate signals in the ¹H or ¹⁹F NMR spectra. utoronto.canih.gov The enantiomeric excess (ee) can be accurately calculated by integrating the signals corresponding to each diastereomer. bath.ac.uk
Table 2: Common Chiral Derivatizing Agents (CDAs) for Alcohols
| Chiral Derivatizing Agent | Abbreviation | Resulting Derivative |
|---|---|---|
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's acid) | MTPA ester |
| α-Methoxyphenylacetic acid | MPA (Trost's reagent) | MPA ester |
| (1R)-(-)-Camphanic chloride | Camphanate ester | |
| 1-Naphthyl-2,2,2-trifluoroethanol | Pirkle's alcohol | Ether |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination
VCD and ECD are chiroptical techniques that provide definitive information about the absolute configuration of a chiral molecule.
Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations. wikipedia.orgresearchgate.net Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra. nih.govnih.gov The absolute configuration of this compound can be determined by comparing its experimental VCD spectrum with a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory) for the R-configuration. wikipedia.orgthieme-connect.de A match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration.
Electronic Circular Dichroism (ECD) : ECD is the counterpart to VCD in the UV-visible region of the electromagnetic spectrum, arising from electronic transitions. encyclopedia.pub The sign and intensity of the Cotton effects in an ECD spectrum are characteristic of a particular absolute configuration. mtoz-biolabs.com While simple alcohols like 1,1,1-Trifluoro-2-hexanol lack strong chromophores for direct ECD analysis, derivatization with a chromophore-containing reagent can induce a measurable ECD spectrum. nih.gov The experimental ECD spectrum can then be compared with theoretical calculations to confirm the absolute stereochemistry. hebmu.edu.cnacs.org
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis
Chromatographic methods are paramount for the separation and quantification of enantiomers, thereby assessing the enantiomeric purity of a sample.
Chiral Stationary Phases for Direct Enantioseparation
The most direct method for separating enantiomers is through the use of a chiral stationary phase (CSP). nih.govazom.com The CSP creates a chiral environment within the chromatographic column, leading to differential interactions with the two enantiomers. These differing interaction energies result in different retention times, allowing for their separation and quantification.
Gas Chromatography (GC) : For volatile compounds like 1,1,1-Trifluoro-2-hexanol, chiral GC is a highly effective technique. chromatographyonline.comresearchgate.net Modified cyclodextrins are the most common and versatile CSPs for GC. chromatographyonline.com The toroidal shape of cyclodextrins provides a chiral cavity into which one enantiomer may fit better than the other, leading to separation.
High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a powerful tool for the enantioseparation of a wide range of compounds. researchgate.netenea.it Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are widely used. d-nb.inforesearchgate.net The enantiomers of 1,1,1-Trifluoro-2-hexanol can be separated on such columns, with the relative area of the two peaks providing a precise measure of enantiomeric purity.
Table 3: Examples of Chiral Stationary Phases (CSPs) for Enantioseparation
| Technique | CSP Type | Common Selector Examples | Typical Application |
|---|---|---|---|
| GC | Modified Cyclodextrins | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | Volatile alcohols, esters, ketones |
| Permethylated β-cyclodextrin | Flavors, fragrances, alcohols | ||
| HPLC | Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Broad range of racemates |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Aromatic compounds, alcohols |
Diastereomer Formation for Indirect Enantiomeric Purity Assessment
An alternative to using a chiral stationary phase is the indirect method, which involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers. thieme-connect.denih.gov This is the same principle used in NMR analysis but applied to chromatography. The resulting diastereomers, having different physical properties, can be readily separated on a standard, achiral GC or HPLC column. chromatographyonline.comresearchgate.net The ratio of the peak areas for the separated diastereomers directly corresponds to the enantiomeric ratio of the original alcohol. This method is particularly useful when a suitable chiral column is not available.
Mass Spectrometry (MS) in Conjunction with Derivatization Strategies
Mass spectrometry (MS) is a powerful analytical tool, but it cannot distinguish between enantiomers on its own as they possess identical mass-to-charge ratios. To overcome this limitation, derivatization with a chiral derivatizing agent (CDA) is employed. This strategy involves converting the enantiomeric mixture into a pair of diastereomers, which have different physical properties and can be distinguished by mass spectrometry, often when coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). researchgate.netwikipedia.org
For a chiral alcohol such as this compound, a common approach is esterification with an enantiomerically pure CDA. libretexts.org A widely used reagent is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.org The reaction of this compound with (S)-MTPA chloride would yield the (R,S)-diastereomeric ester. Conversely, the (S)-enantiomer of the alcohol would form the (S,S)-diastereomer. These diastereomers can be separated chromatographically and will exhibit distinct fragmentation patterns in their mass spectra, allowing for the identification and quantification of the original enantiomers.
The derivatization not only enables chiral discrimination but can also improve the chromatographic and ionization characteristics of the analyte. nih.gov Perfluorinated derivatizing reagents, for instance, can enhance detection sensitivity in both electron impact (EI) and negative chemical ionization (NCI) modes. nih.gov
The table below illustrates the expected key mass fragments for the (S)-MTPA ester of this compound, which would be used to confirm its structure and differentiate it from the corresponding (S,S)-diastereomer.
Table 1: Illustrative Mass Spectrometry Data for the (S)-MTPA Ester of this compound
| Parameter | Description |
|---|---|
| Molecular Ion (M+) | The mass corresponding to the intact diastereomeric ester molecule. |
| Key Fragment 1 | Corresponds to the loss of the hexyl chain from the alcohol moiety. |
| Key Fragment 2 | Corresponds to the Mosher's acid moiety. |
| Key Fragment 3 | Specific fragments arising from the cleavage around the ester bond, the relative intensities of which may differ between diastereomers. |
Note: The exact m/z values would be calculated based on the precise masses of the atoms involved. This table provides a conceptual framework for the analysis.
X-ray Crystallography for Solid-State Absolute Configuration Assignment
X-ray crystallography is considered the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govspringernature.comnih.gov However, this technique requires a well-ordered single crystal, which can be challenging to obtain for compounds that are liquids or oils at room temperature, as is likely for this compound.
To apply X-ray crystallography, the alcohol is typically converted into a crystalline derivative. This is achieved by reacting it with a suitable chiral or achiral reagent that induces crystallization. A common strategy involves forming an ester with a carboxylic acid that crystallizes readily. sci-hub.se For absolute configuration assignment, it is particularly advantageous to use a derivative that contains a "heavy atom" (e.g., bromine, chlorine, or sulfur) or a known chiral auxiliary. sci-hub.seresearchgate.net
The determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.neted.ac.uk When X-rays interact with the electrons of the atoms in the crystal, particularly heavier atoms, small differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) can be measured. researchgate.net This effect, known as the Bijvoet difference, allows for the direct determination of the absolute structure of the molecule in the crystal. researchgate.net Modern techniques and equipment have advanced to the point where the absolute configuration of light-atom molecules, containing only elements up to oxygen, can often be determined with high confidence, provided the crystal quality is excellent. mit.edu
The result of the analysis is often expressed as the Flack parameter; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted configuration is correct. mit.edu
Table 2: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Illustrative Value | Significance |
|---|---|---|
| Crystal System | Orthorhombic | Describes the basic geometry of the unit cell. |
| Space Group | P2₁2₁2₁ | A common chiral space group indicating the absence of inversion symmetry. ed.ac.uk |
| Flack Parameter | 0.05(3) | A value close to 0 confirms the assignment of the (R)-configuration with a low uncertainty. |
| Data Collection Temp. | 100 K | Low temperature is used to minimize thermal motion and improve data quality. |
| Wavelength | 0.71073 Å (Mo Kα) | Standard X-ray source wavelength. |
Applications of R 1,1,1 Trifluoro 2 Hexanol in Asymmetric Synthesis and Materials Science
As a Chiral Building Block in Complex Molecule Synthesis
Chiral building blocks are enantiomerically pure molecules that serve as valuable intermediates in the synthesis of complex targets like natural products and pharmaceuticals. The incorporation of fluorine into these building blocks is a key strategy in medicinal and agrochemical research, as it can significantly alter the parent molecule's physical, chemical, and biological properties. nih.gov Chiral alcohols, in particular, are crucial building blocks for creating high-value chiral compounds. While direct applications of (R)-1,1,1-Trifluoro-2-hexanol were not identified in the search results, its structural motifs—a chiral secondary alcohol and a trifluoromethyl group—are characteristic of compounds used in these fields.
Role in Agrochemical and Specialty Chemical Synthesis
Similar to pharmaceuticals, the agrochemical industry heavily utilizes fluorinated compounds, with 30-40% of agrochemicals containing at least one fluorine atom. nih.gov The inclusion of moieties like the trifluoromethyl (CF3) group is a common strategy in the design of modern fungicides, herbicides, and insecticides. rhhz.netsemanticscholar.org Chiral agrochemicals are of increasing importance as different stereoisomers can exhibit significantly different biological activities and toxicological profiles, leading to a demand for enantiomerically pure products. nih.gov
Specific research detailing the use of this compound in the synthesis of agrochemicals or specialty chemicals was not found. However, the synthesis of many modern agrochemicals starts from fluorinated raw materials. For example, the fungicide Mefentrifluconazole is synthesized from meta-fluorobenzotrifluoride, and the fungicide Tolprocarb's synthesis begins with 2,2,2-trifluoroethanol. rhhz.net These examples underscore the principle of incorporating fluorinated building blocks early in the synthetic sequence to construct complex active ingredients.
Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Catalysis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. sigmaaldrich.com Various molecular scaffolds, such as oxazolidinones and pseudoephedrine, are well-known chiral auxiliaries that direct reactions like alkylations and aldol (B89426) additions with high diastereoselectivity. wikipedia.orgnih.gov
There is no evidence in the search results to suggest that this compound itself is commonly used to prepare chiral auxiliaries or ligands. The synthesis of auxiliaries typically starts from readily available chiral compounds like amino acids or amino alcohols. tcichemicals.com
Contributions to Chiral Recognition Studies
Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral molecule. researchgate.net This principle is fundamental to many biological processes and is the basis for enantioselective separation techniques like chiral chromatography. researchgate.net
Development of Chiral Stationary Phases for Chromatographic Separations
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most powerful and widely used techniques for separating enantiomers. bujnochem.com These phases are created by immobilizing a chiral selector onto a solid support, typically silica gel. researchgate.net The chiral selector interacts differently with the two enantiomers of an analyte, leading to different retention times and thus separation. Polysaccharides, cyclodextrins, and proteins are common classes of chiral selectors. researchgate.nettum.de
No studies were found that describe the use of this compound or its derivatives in the development of chiral stationary phases. The development of novel CSPs is an active area of research, with new selectors being designed to improve resolution and broaden applicability for different classes of compounds. researchgate.net
Mechanistic Insights into Chiral Discrimination Processes
Understanding the mechanism of chiral discrimination involves studying the specific intermolecular interactions—such as hydrogen bonding, π-π stacking, and steric repulsion—that lead to the differential stability of diastereomeric complexes formed between the chiral selector and the individual enantiomers. researchgate.net
While there are no specific studies on this compound, research on analogous molecules provides insight into how fluorinated chiral alcohols engage in chiral recognition. A molecular dynamics study on 1,1,1-trifluoropropan-2-ol (TFIP) revealed that the strong directionality of the hydroxy group's dipole moment affords a significant chiral discrimination effect. researchgate.net Experimental studies on the gas-phase complexes of (S)-1-(4-fluorophenyl)-ethanol with the enantiomers of 2-butanol showed that the homochiral complex was more stable than the heterochiral one, with a binding energy difference greater than 0.60 kcal/mol. researchgate.netnih.gov This difference in stability, arising from subtle variations in intermolecular interactions, is the essence of chiral discrimination. nih.gov Such studies are crucial for the rational design of more effective chiral selectors and separation methods. researchgate.net
Role in Advanced Materials Research
This compound is a chiral fluorinated compound that holds significant promise in the field of advanced materials science. Its unique molecular structure, featuring both a stereogenic center and a trifluoromethyl group, allows it to be a valuable building block for the synthesis of sophisticated materials with tailored properties. Its incorporation into liquid crystals and polymeric architectures can lead to materials with unique optical, electrical, and thermal characteristics, making it a subject of interest for researchers developing next-generation technologies.
Incorporation into Liquid Crystals and Polymeric Architectures
The distinct structural features of this compound make it a versatile component for the design of novel liquid crystals and polymers. In the realm of liquid crystals, chiral molecules are essential for the creation of cholesteric (or chiral nematic) and ferroelectric phases. When a chiral compound, such as this compound, is introduced as a dopant into an achiral nematic liquid crystal host, it can induce a helical superstructure, leading to the formation of a cholesteric phase beilstein-journals.orgtcichemicals.commdpi.com. The ability of a chiral dopant to induce this twist is quantified by its helical twisting power (HTP) beilstein-journals.org. The introduction of a trifluoromethyl group at the chiral center is a known strategy for synthesizing novel ferroelectric liquid crystals (FLCs) scilit.comtandfonline.comtandfonline.com. These materials are of particular interest for display technologies due to their fast switching times tandfonline.com.
In polymer science, the synthesis of chiral polymers is a rapidly growing field, driven by their potential applications in areas such as chiral separation, asymmetric catalysis, and optoelectronics researchgate.net. One of the primary methods for creating chiral polymers is to use chiral monomers, which transfer their stereochemical information to the resulting macromolecule mdpi.com. This compound can serve as such a chiral monomer. Through polymerization, either as a homopolymer or as a copolymer with other monomers, it is possible to create polymeric architectures with a well-defined chiral structure. Research has shown that even a small fraction of a chiral monomer can be sufficient to impart chirality to the entire polymer chain mdpi.com.
The incorporation of this compound into these material systems can be achieved through various synthetic routes. For liquid crystals, it can be chemically bonded to a mesogenic (liquid crystal-forming) core. In polymers, the hydroxyl group of the alcohol can be used for esterification or etherification reactions to form the polymer backbone. Fluorinated polymers are noted for their unique properties, including thermal and chemical stability nih.gov.
Modulation of Material Properties via Fluorine and Chirality
The presence of both fluorine and a chiral center in this compound has a profound impact on the properties of the materials into which it is incorporated. The trifluoromethyl (-CF3) group is strongly electron-withdrawing and possesses a large dipole moment tandfonline.com. This has significant consequences for the dielectric properties of liquid crystals. The introduction of a trifluoromethyl group can enhance the spontaneous polarization (Ps) in ferroelectric liquid crystals, a key parameter for their application in fast-switching electro-optical devices tandfonline.comtandfonline.com. Molecular orbital calculations on similar chiral dopants with a trifluoromethyl group have shown a correlation between the calculated dipole moments and the measured spontaneous polarization tandfonline.com.
Fluorination also imparts other desirable properties to materials. Fluoropolymers are known for their high thermal and chemical resistance, low surface energy, and low dielectric constants nih.govresearchgate.net. The inclusion of the hexafluoroisopropylidene (HFIP) function, which is structurally related to the trifluoromethyl group in the subject compound, into polymers has been shown to increase solubility, flame resistance, glass transition temperature, and thermal stability, while decreasing color, crystallinity, and water absorption researchgate.net.
The chirality of this compound is the source of the unique chiroptical properties of the resulting materials. In liquid crystals, the chirality leads to the formation of helical structures that can selectively reflect light of a specific wavelength and circular polarization, a phenomenon that is the basis for color in many natural systems and has applications in optical filters and sensors beilstein-journals.org. In polymers, the chirality can lead to the formation of helical polymer chains, which can exhibit circularly polarized luminescence (CPL) and have potential applications in optical communication and bio-responsive imaging mdpi.com.
The interplay between the fluorine atoms and the chiral center can lead to synergistic effects. For instance, the steric and electronic influence of the trifluoromethyl group can affect the conformation of the chiral center, which in turn can influence the magnitude of the spontaneous polarization in FLCs tandfonline.com. The combination of fluorination and chirality can thus be a powerful tool for the rational design of advanced materials with precisely controlled properties.
Data Tables
Table 1: Properties of Chiral Dopants with a Trifluoromethyl Group in Ferroelectric Liquid Crystal Mixtures
| Chiral Dopant Structure (Analogue) | Polar Linkage | Spontaneous Polarization (Ps) at 25°C (nC/cm²) | Switching Time (τ) at 25°C (µs) |
| Diphenylacetylene core with -COO- | Ester | - | - |
| Diphenylacetylene core with -CH₂O- | Methylene Ether | 4.1 | 112 |
| Diphenylacetylene core with -O- | Ether | - | - |
| Data derived from studies on analogous compounds to illustrate the effect of the polar linkage in chiral dopants containing a trifluoromethyl group tandfonline.com. |
Table 2: Calculated Dipole Moments of Chiral Dopant Analogues
| Chiral Dopant Analogue | Linkage | Calculated Net Dipole Moment (D) |
| D-1 | Ester | 2.4 |
| This data is based on molecular orbital calculations (MNDO method) for a chiral dopant with a trifluoromethyl group and a diphenylacetylene core, illustrating the impact of the molecular structure on the dipole moment tandfonline.com. |
Theoretical and Computational Investigations of R 1,1,1 Trifluoro 2 Hexanol Systems
Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and key properties of molecules like (R)-1,1,1-Trifluoro-2-hexanol. researchgate.netnih.gov These methods solve approximations of the Schrödinger equation to find the optimized geometry of the molecule and to calculate its electronic structure. Functionals such as B3LYP and M06-2X, paired with appropriate basis sets like 6-311++G(d,p), are commonly employed to model fluorinated organic compounds with high accuracy. bookpi.orgnih.govacs.org Such calculations are foundational for understanding the molecule's conformational landscape, the effects of its stereochemistry, and its spectroscopic signatures.
Conformational Analysis and Energy Landscapes
The flexibility of the hexanol chain in this compound allows it to adopt multiple conformations (rotamers) by rotation around its carbon-carbon single bonds. Computational methods are used to map the potential energy surface of the molecule, identifying stable conformers (local energy minima) and the energy barriers for interconversion between them. chemrxiv.orgresearchgate.net
For similar fluorinated alcohols like 1,1,1-trifluoro-2-propanol, studies have shown that specific conformers are significantly stabilized. nih.gov A key stabilizing factor is the formation of a weak intramolecular hydrogen bond between the hydroxyl hydrogen and one of the fluorine atoms of the trifluoromethyl (CF₃) group. This interaction, driven by the attraction between the partially positive hydrogen and partially negative fluorine, can make the corresponding rotamer more stable by several kJ/mol. nih.gov Another significant influence is the gauche effect, where a gauche arrangement around the C1-C2 bond is often favored over an anti-conformation due to stabilizing hyperconjugative interactions. nih.gov
| Conformer Description | Key Dihedral Angle(s) | Primary Stabilizing Interaction | Calculated Relative Energy (kJ/mol) |
|---|---|---|---|
| Gauche-1 (H-bond) | F-C1-C2-O ≈ 60° | Intramolecular O-H···F hydrogen bond | 0.0 (most stable) |
| Gauche-2 | F-C1-C2-O ≈ 60° | Hyperconjugation (σC-H → σ*C-F) | ~3-5 |
| Anti | F-C1-C2-O ≈ 180° | Reduced steric hindrance | ~6-8 |
Stereoelectronic Effects of Fluorine on Molecular Properties
The presence of the three fluorine atoms on the C1 carbon profoundly influences the molecule's properties through stereoelectronic effects—interactions involving the spatial arrangement of orbitals. The high electronegativity of fluorine creates strong inductive effects, but more subtle orbital interactions are also critical. nih.gov
One of the most significant phenomena is the gauche effect , where the gauche conformer is favored over the anti conformer. This preference is often attributed to hyperconjugation, a stabilizing interaction involving the donation of electron density from a filled bonding orbital (donor) to an adjacent empty antibonding orbital (acceptor). rsc.orgnih.govacs.org In the case of this compound, the key interaction is the donation from a C-H bonding orbital (σC-H) to the antibonding orbital of a C-F bond (σ*C-F). This overlap is maximized in a gauche arrangement. swarthmore.edunih.gov These interactions not only stabilize certain conformations but also affect bond lengths and electron distribution throughout the molecule. swarthmore.edu
| Effect | Donor Orbital | Acceptor Orbital | Consequence |
|---|---|---|---|
| Gauche Effect (Hyperconjugation) | σC-H (on C2) | σC-F (on C1) | Stabilization of gauche conformers |
| Anomeric-like Effect | nO (Oxygen lone pair) | σC-F (on C1) | Influences C-O bond rotation and electron density |
| Inductive Effect | N/A (Through-bond polarization) | Increased acidity of O-H proton, polarization of C-F bonds |
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations excel at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (e.g., in a solvent). nih.govnih.gov MD simulations model the movements of atoms over time based on a force field, which describes the potential energy of the system, including both intramolecular (bonds, angles) and intermolecular (van der Waals, electrostatic) forces. aip.orgznaturforsch.com
For fluorinated alcohols, MD simulations provide crucial insights into their interactions with solvents and with each other. aip.org Studies on similar molecules like hexafluoroisopropanol (HFIP) in water show that fluoroalcohols have a strong tendency to aggregate or form clusters. nih.govacs.org This behavior is driven by both the hydrophobic nature of the fluoroalkyl groups and the strong hydrogen-bonding capabilities of the alcohol's hydroxyl group, which is made more acidic by the electron-withdrawing CF₃ group. aip.orgacs.org MD simulations can quantify these interactions, calculating properties like radial distribution functions to understand solvation shells and interaction energies to distinguish between hydrogen bonding, dipole-dipole, and dispersion forces. aip.orgaip.org
Computational Studies on Reaction Mechanisms and Transition States in Asymmetric Synthesis
The synthesis of enantiomerically pure this compound is a key challenge in organic chemistry. nih.govresearchgate.net Computational chemistry is an invaluable tool for understanding and optimizing these asymmetric syntheses. researchgate.net DFT calculations can be used to model the entire reaction pathway, including reactants, products, intermediates, and, most importantly, the transition states that control the reaction rate and stereoselectivity. nih.gov
For example, in the asymmetric reduction of 1,1,1-trifluoro-2-hexanone (B1295872) to form the target alcohol, a chiral catalyst is used. Computational models can elucidate how the catalyst and substrate interact. By calculating the energies of the transition states leading to the (R) and (S) enantiomers, researchers can predict the enantiomeric excess of the reaction. beilstein-journals.org The transition state with the lower activation energy will be favored, leading to the major product. These studies reveal that the stereochemical outcome is often determined by subtle non-covalent interactions, such as hydrogen bonds or steric repulsion, within the catalyst-substrate complex. researchgate.netresearchgate.net This knowledge guides the rational design of more efficient and selective catalysts. beilstein-journals.org
| Parameter | Transition State leading to (R)-product | Transition State leading to (S)-product |
|---|---|---|
| Relative Free Energy (ΔG‡) | 0.0 kcal/mol | +1.5 kcal/mol |
| Key Interacting Residue | Catalyst Site A (H-bond donor) | Catalyst Site B (Steric clash) |
| Predicted Outcome | Major Product | Minor Product |
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods can accurately predict various spectroscopic properties, providing a powerful means to verify experimental results and interpret complex spectra. nsf.govwarwick.ac.ukunibo.it After optimizing the geometry of the most stable conformers of this compound, calculations can determine their vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. bookpi.orgacs.orgsciencepg.com
The comparison between calculated and experimental spectra is a cornerstone of modern structural elucidation. nsf.gov For instance, the calculated O-H stretching frequency in the IR spectrum can confirm the presence or absence of intramolecular hydrogen bonding, as this interaction typically causes a noticeable shift in the vibrational frequency. nih.gov Similarly, DFT calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. youtube.com Discrepancies between predicted and observed spectra can indicate that the initial structural or conformational assignment was incorrect, prompting further investigation. This synergy between theory and experiment is essential for unambiguously characterizing the structure of complex molecules. acs.org
| Spectroscopic Feature | Computational Prediction (DFT) | Experimental Observation | Interpretation |
|---|---|---|---|
| IR: O-H Stretch (non-H-bonded) | ~3650 cm-1 | ~3645 cm-1 | Confirms presence of free hydroxyl group |
| IR: O-H Stretch (intramolecular H-bond) | ~3610 cm-1 | ~3608 cm-1 | Confirms H-bonded conformer |
| IR: C-F Stretch | ~1150-1250 cm-1 | ~1160-1260 cm-1 | Characteristic CF₃ group vibration |
| 19F NMR Chemical Shift | -76.5 ppm | -77.0 ppm | Typical for a CF₃ group next to a chiral center |
Future Directions and Emerging Research Avenues in the Chemistry of R 1,1,1 Trifluoro 2 Hexanol
Sustainable and Green Synthetic Methodologies
The chemical industry's increasing focus on sustainability is driving the development of greener synthetic routes for valuable chiral molecules like (R)-1,1,1-Trifluoro-2-hexanol. Future research in this area will likely concentrate on several key principles of green chemistry to minimize environmental impact and enhance process efficiency.
One promising approach is the utilization of biocatalysis , harnessing enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) for the asymmetric reduction of the corresponding ketone, 1,1,1-trifluoro-2-hexanone (B1295872). nih.govdntb.gov.ua These enzymatic transformations offer high enantioselectivity under mild reaction conditions, often in aqueous media, thereby reducing the need for hazardous reagents and organic solvents. researchgate.net The development of robust and recyclable immobilized enzymes will be crucial for the industrial-scale application of these biocatalytic methods.
Another key area of development is the exploration of green solvents . Traditional organic solvents contribute significantly to the environmental footprint of chemical processes. Research into benign alternatives such as water, supercritical fluids (like CO2), and bio-based solvents for the synthesis of chiral fluorinated alcohols is gaining traction. organic-chemistry.org For instance, fluorous solvents, which are highly fluorinated compounds, offer the potential for efficient product separation and catalyst recycling due to their unique phase behavior. organic-chemistry.org
Furthermore, the principles of atom economy will guide the design of new synthetic pathways. This involves maximizing the incorporation of all materials used in the process into the final product, thus minimizing waste. Catalytic approaches, particularly those employing earth-abundant and non-toxic metal catalysts, will be central to achieving higher atom economy in the synthesis of this compound.
| Green Chemistry Principle | Application in this compound Synthesis |
| Biocatalysis | Asymmetric reduction of 1,1,1-trifluoro-2-hexanone using ketoreductases or alcohol dehydrogenases. |
| Use of Green Solvents | Employing water, supercritical CO2, or fluorous solvents to replace traditional volatile organic compounds. |
| Atom Economy | Designing catalytic reactions that maximize the incorporation of starting materials into the final product. |
| Renewable Feedstocks | Exploring the use of bio-based starting materials for the synthesis of the carbon backbone. |
Development of Chemoenzymatic and Cascade Reaction Design
The integration of chemical and enzymatic steps into chemoenzymatic cascades represents a powerful strategy for the efficient synthesis of complex chiral molecules. mdpi.comnih.gov Future research will likely focus on designing one-pot processes that combine the selectivity of biocatalysis with the versatility of chemical catalysis to produce this compound and its derivatives.
For example, a chemoenzymatic cascade could involve an initial chemical step to construct the carbon skeleton of the precursor ketone, followed by an in-situ enzymatic reduction to afford the chiral alcohol with high enantiopurity. entrechem.com This approach eliminates the need for isolating and purifying intermediates, leading to significant savings in time, resources, and waste generation. 20.210.105
Cascade reactions , also known as tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation, are another promising area. 20.210.105nih.gov Designing a cascade sequence that directly yields this compound from simple, readily available starting materials would be a significant breakthrough. This could involve, for instance, a catalytic cascade that combines a C-C bond formation with an asymmetric reduction step.
The development of such integrated reaction designs requires careful consideration of catalyst compatibility and reaction conditions to ensure that each step proceeds efficiently without interfering with the others.
Exploration of Novel Reactivity and Unconventional Transformations
The unique electronic properties imparted by the trifluoromethyl group suggest that this compound may exhibit novel reactivity that is yet to be fully explored. The strong electron-withdrawing nature of the CF3 group significantly influences the acidity of the hydroxyl proton and the reactivity of the adjacent stereocenter.
Future research could investigate unconventional transformations of the hydroxyl group. Beyond standard esterification and etherification reactions, exploring its participation in less common reactions, such as novel coupling strategies or as a directing group in C-H activation reactions on the alkyl chain, could lead to the synthesis of new and valuable fluorinated building blocks.
Furthermore, the chiral center in close proximity to the trifluoromethyl group makes this compound a valuable scaffold for studying stereoselective reactions. Investigating its use as a chiral auxiliary or as a precursor to chiral ligands for asymmetric catalysis could open up new applications in synthetic chemistry. The development of new reagents and catalysts that can selectively functionalize other positions on the molecule while preserving the stereointegrity of the chiral center is also a key area for future exploration.
Expanded Applications in Emerging Technologies and Advanced Functional Materials
While currently utilized primarily as a chiral building block in organic synthesis, the unique properties of this compound suggest potential applications in a range of emerging technologies and advanced functional materials.
One area of interest is in the development of chiral liquid crystals . The incorporation of chiral molecules can induce helical structures in liquid crystalline phases, a property that is crucial for their use in display technologies. The rigid trifluoromethyl group and the defined stereochemistry of this compound could impart desirable properties to liquid crystal formulations.
In the realm of functional polymers , incorporating this chiral fluorinated alcohol as a monomer or a pendant group could lead to materials with unique thermal, optical, and surface properties. sigmaaldrich.com For example, such polymers could find applications as chiral stationary phases in chromatography for the separation of enantiomers or as specialized coatings with tailored wettability and refractive indices.
Furthermore, in the pharmaceutical and agrochemical industries , this compound serves as a valuable precursor for the synthesis of more complex biologically active molecules. mdpi.com The trifluoromethyl group is a common motif in many modern drugs due to its ability to enhance metabolic stability and binding affinity. Future research will continue to explore the incorporation of the (R)-1,1,1-trifluoro-2-hexyl moiety into new drug candidates.
| Potential Application Area | Specific Use of this compound |
| Chiral Liquid Crystals | As a chiral dopant to induce helical twisting power. |
| Functional Polymers | As a monomer or pendant group to create polymers with unique properties for chiral separations or specialized coatings. |
| Pharmaceuticals | As a chiral building block for the synthesis of enantiopure active pharmaceutical ingredients. |
| Agrochemicals | As a synthon for the development of new pesticides and herbicides with improved efficacy and environmental profiles. |
Addressing Research Gaps and Challenges in Enantiopure Fluorinated Alcohol Synthesis
Despite the progress made, several challenges and research gaps remain in the synthesis of enantiopure fluorinated alcohols like this compound. Addressing these will be crucial for unlocking the full potential of this compound.
A primary challenge is the scalability of enantioselective methods . While many laboratory-scale methods for asymmetric synthesis exist, translating these to an industrial scale in a cost-effective and sustainable manner remains a significant hurdle. pharmtech.com This requires the development of highly active and stable catalysts, efficient product isolation procedures, and processes that operate at higher concentrations.
Another research gap is the limited substrate scope of some of the most selective catalytic systems. Often, a catalyst that works well for one trifluoromethyl ketone may not be as effective for others. Developing more general and versatile catalytic systems for the asymmetric reduction of a wide range of trifluoromethyl ketones is an ongoing area of research.
Furthermore, there is a need for more in-depth mechanistic studies of the catalytic reactions used to synthesize these compounds. A better understanding of the reaction mechanisms will enable the rational design of more efficient and selective catalysts. This includes both computational modeling and experimental studies to elucidate the key factors that control the stereochemical outcome of the reaction.
Finally, the development of efficient methods for the purification and analysis of enantiopure fluorinated alcohols is essential. This includes the development of new chiral chromatography methods and other analytical techniques to accurately determine enantiomeric excess and ensure the quality of the final product.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | ee (%) | Key Reference |
|---|---|---|---|
| Chiral Reduction | 85 | 99 | |
| Nucleophilic Substitution | 70 | 95 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR : Directly identifies trifluoromethyl groups (δ ≈ -70 ppm) and confirms substitution patterns .
- IR Spectroscopy : Detects hydroxyl (O-H stretch at 3300–3500 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₆H₁₁F₃O, exact mass 156.07) .
Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., LogP) of this compound?
Methodological Answer:
Discrepancies in LogP values often arise from experimental conditions (e.g., solvent polarity, temperature). Strategies include:
- Cross-Validation : Compare experimental data with computational predictions (e.g., XLogP3-AA) .
- Systematic Error Analysis : Replicate measurements under controlled conditions (e.g., using shake-flask method) .
- Database Harmonization : Reference standardized databases like NIST Chemistry WebBook for consensus values .
Q. Table 2: LogP Values Across Sources
| Source | LogP (Experimental) | LogP (Computed) |
|---|---|---|
| NIST WebBook | 2.1 | 2.3 |
| PubChem | 2.0 | 2.2 |
Advanced: What computational methods are used to predict the biological interactions of this compound?
Methodological Answer:
- Molecular Docking : Simulates binding to enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways .
- Molecular Dynamics (MD) : Models conformational stability in aqueous environments, leveraging the compound’s hydrophobic (CF₃) and hydrophilic (-OH) groups .
- QSAR Modeling : Relates structural features (e.g., fluorine electronegativity) to biological activity .
Basic: What are the key considerations for handling and storing this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in amber glass vials at -20°C to prevent photodegradation and hydrolysis .
- Safety Protocols : Use fume hoods for synthesis; the compound may release HF under extreme conditions .
Advanced: How can continuous flow reactors improve the synthesis efficiency of this compound?
Methodological Answer:
Continuous flow systems enhance:
- Reaction Control : Precise temperature modulation (-20°C to 50°C) to minimize side reactions .
- Scalability : Achieve gram-scale production with >90% yield by optimizing residence time and catalyst loading .
Basic: What are the primary applications of this compound in current pharmacological research?
Methodological Answer:
- Enzyme Inhibition Studies : Acts as a probe for alcohol dehydrogenases due to its fluorinated backbone .
- Drug Intermediate : Serves as a chiral building block for fluorinated therapeutics .
Advanced: What strategies are employed to analyze the environmental impact of this compound degradation byproducts?
Methodological Answer:
- Degradation Pathways : Use LC-MS to identify trifluoroacetic acid (TFA) as a primary byproduct .
- Ecotoxicology Assays : Evaluate aquatic toxicity (e.g., Daphnia magna LC₅₀) to assess environmental risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
